molecular formula C11H12BrN3O B13880689 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Katalognummer: B13880689
Molekulargewicht: 282.14 g/mol
InChI-Schlüssel: OQAXNIXOLVZUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 1st position, and a hydroxy group attached to the nitrogen atom. The indole ring system is known for its biological activity and is a key component in many pharmacologically active molecules .

Vorbereitungsmethoden

The synthesis of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves several steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Bromination: The indole derivative undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Ethylation: The brominated indole is then ethylated at the 1st position using ethyl iodide and a strong base such as sodium hydride.

    Hydroxylation: The nitrogen atom is hydroxylated using hydroxylamine hydrochloride in the presence of a base like sodium carbonate.

    Carboximidation: Finally, the compound is converted to its carboximidamide form using cyanamide and a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Cycloaddition: The indole ring can participate in cycloaddition reactions, forming complex heterocyclic structures

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C11H12BrN3O

Molekulargewicht

282.14 g/mol

IUPAC-Name

7-bromo-1-ethyl-N'-hydroxyindole-4-carboximidamide

InChI

InChI=1S/C11H12BrN3O/c1-2-15-6-5-7-8(11(13)14-16)3-4-9(12)10(7)15/h3-6,16H,2H2,1H3,(H2,13,14)

InChI-Schlüssel

OQAXNIXOLVZUNU-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC2=C(C=CC(=C21)Br)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.